methyl [(3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate
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Overview
Description
Methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate is a chemical compound with the molecular formula C15H16N2O4S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with allyl bromide in the presence of a base, followed by the reaction with methyl chloroacetate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles like halides or amines
Scientific Research Applications
Methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential biological processes. For example, it may inhibit microbial enzymes, leading to the death of microbial cells .
Comparison with Similar Compounds
Methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate can be compared with other benzothiazole derivatives, such as:
Ethyl (6-ethoxy-1,3-benzothiazol-2-yl)aminoacetate: Similar in structure but with an ethyl group instead of a methyl group.
Allyl [(6-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate: Contains additional functional groups, leading to different chemical and biological properties.
2-Amino-6-methylbenzothiazole: A simpler benzothiazole derivative with different applications and properties.
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 2-[(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoacetate |
InChI |
InChI=1S/C15H16N2O4S/c1-4-8-17-11-7-6-10(21-5-2)9-12(11)22-15(17)16-13(18)14(19)20-3/h4,6-7,9H,1,5,8H2,2-3H3 |
InChI Key |
XLFSWOUAENVRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(=O)OC)S2)CC=C |
Origin of Product |
United States |
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